2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile
Description
2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylpiperazine moiety, and a propanedinitrile group
Properties
IUPAC Name |
2-[(3E)-1-(dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-24(2)19(17(14-21)15-22)8-9-23-28-16-20(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-7,9H,8,10-13,16H2,1-2H3/b23-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRARNWHHFBUGMZ-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC(=O)N1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dimethylamino group, the introduction of the phenylpiperazine moiety, and the final coupling with the propanedinitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities. Here are some potential applications based on existing literature:
Antidepressant Activity
The phenylpiperazine component is known to interact with serotonin receptors, suggesting potential antidepressant properties. Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, which may enhance mood regulation.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated efficacy in xenograft models by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Effects
The compound's structural complexity may also confer antimicrobial properties. Research has identified related compounds that exhibit significant activity against various pathogens, indicating potential for development as antimicrobial agents.
Synthesis Pathways
The synthesis of 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile typically involves multi-step synthetic routes:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine derivatives.
- Introduction of the Dimethylamino Group : Via alkylation reactions.
- Coupling with Ethoxy and Imino Functionalities : Utilizing condensation reactions to form the final product.
Case Studies
Several case studies highlight the biological activity of similar compounds:
Antidepressant Activity
A study demonstrated that a related phenylpiperazine compound significantly increased serotonin levels in animal models, suggesting a mechanism for antidepressant effects.
Anticancer Activity
Research involving a structurally similar compound showed inhibition of specific cancer pathways, leading to reduced tumor growth in vitro and in vivo.
Antimicrobial Effects
A comparative study found that compounds with similar functional groups exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile include other derivatives with similar functional groups, such as:
- Compounds with dimethylamino groups
- Phenylpiperazine derivatives
- Propanedinitrile-containing molecules
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Biological Activity
The compound 2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile , also known by its IUPAC name, is a complex organic molecule with potential pharmacological applications. Its structure features a piperazine moiety, which is often associated with various biological activities, particularly in the central nervous system.
- IUPAC Name : 2-((3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene)malononitrile
- Molecular Formula : C20H24N6O2
- InChI Key : QBKMQQFDIFHCQF-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has not been extensively documented in the literature; however, related compounds and structural analogs suggest several potential therapeutic effects:
- Anticonvulsant Activity : Analogous compounds have shown efficacy in preclinical models for epilepsy. For instance, studies on piperazine derivatives have demonstrated significant anticonvulsant properties in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .
- Neurotransmitter Modulation : Compounds containing the piperazine ring are often implicated in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, which are crucial for treating mood disorders and anxiety .
- Antitumor Activity : Some derivatives of piperazine have been investigated for their anticancer properties, showing potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticonvulsant Screening
A focused library of piperazinamides was synthesized to evaluate their anticonvulsant properties. In a study involving 34 new compounds, several exhibited promising results in reducing seizure frequency and severity in animal models. Notably, one compound demonstrated an ED50 of 74.8 mg/kg in the MES test, indicating strong anticonvulsant potential .
Neurotransmitter Interaction
Research into related compounds has revealed that they can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. The interaction with serotonin receptors suggests that the compound could have similar effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the molecular geometry of 2-[(3E)-...]propanedinitrile?
- Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and confirming the (3E)-configuration of the imino group. For dynamic structural analysis, nuclear Overhauser effect (NOE) NMR can validate spatial proximity of protons in the dimethylamino and phenylpiperazine moieties. High-resolution mass spectrometry (HRMS) and FTIR are critical for verifying molecular weight and functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Answer: Key steps involve imine formation under anhydrous conditions (e.g., molecular sieves) and protecting the nitrile groups during reactive steps. Evidence from analogous syntheses (e.g., thiazolidinone derivatives) suggests using ethanol with catalytic piperidine at 0–5°C to minimize side reactions. Monitoring reaction progress via TLC or inline UV-vis spectroscopy ensures intermediate stability .
Q. What chromatographic techniques are suitable for purifying this compound?
- Answer: Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) effectively separates polar impurities. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is cost-effective. Purity validation should include ≥98% HPLC area percentage, as per pharmacopeial standards .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data (e.g., unexpected tautomeric forms)?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomeric equilibria and assign NMR/IR peaks. For example, the enol-imino tautomer’s stability can be modeled by comparing Gibbs free energies. Molecular dynamics simulations further assess solvent effects on tautomer prevalence .
Q. What strategies validate the compound’s bioactivity in receptor-binding assays?
- Answer: Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for serotonin or dopamine receptors, given the phenylpiperazine moiety’s known pharmacophore role. Surface plasmon resonance (SPR) provides kinetic data (kon/koff rates), while in silico docking (AutoDock Vina) predicts binding poses to guide mutagenesis studies .
Q. How do environmental conditions (pH, temperature) affect the compound’s stability in solution?
- Answer: Accelerated stability studies (ICH Q1A guidelines) under varied pH (2–9) and thermal stress (40–60°C) identify degradation pathways. LC-MS/MS detects hydrolytic products (e.g., cleavage of the ethoxyimino group). Arrhenius plots extrapolate shelf-life at 25°C, while cryopreservation (−80°C) in amber vials minimizes photodegradation .
Q. What advanced separation techniques isolate enantiomers or diastereomers of this compound?
- Answer: Chiral HPLC with amylose-based columns (Chiralpak IA) resolves enantiomers using hexane/isopropanol mobile phases. For diastereomers, supercritical fluid chromatography (SFC) with CO₂/ethanol modifiers offers faster separation. Circular dichroism (CD) spectroscopy confirms enantiopurity post-separation .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate spectral assignments with isotopic labeling (e.g., ¹⁵N for imino groups) and 2D NMR (HSQC, HMBC) .
- Experimental Design: Use factorial design (e.g., response surface methodology) to optimize reaction parameters like temperature, solvent polarity, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
